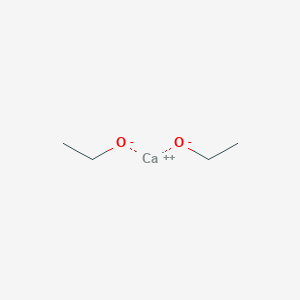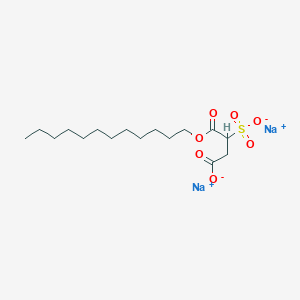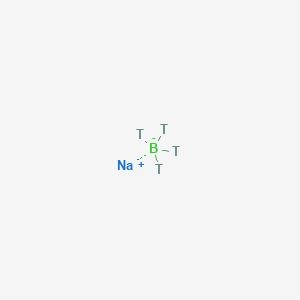
Calcium ethoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium ethoxide, with the chemical formula ( \text{Ca(OEt)}_2 ), is an organometallic compound that is used in various chemical processes. It is a white, crystalline solid that is highly reactive and soluble in organic solvents. This compound is primarily used as a precursor in the synthesis of other calcium-containing compounds and as a reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium ethoxide can be synthesized through the reaction of calcium metal with ethanol. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of calcium. The reaction proceeds as follows: [ \text{Ca} + 2 \text{EtOH} \rightarrow \text{Ca(OEt)}_2 + \text{H}_2 ]
Industrial Production Methods
In industrial settings, this compound is produced by reacting calcium hydride with ethanol. This method is preferred due to its higher yield and efficiency. The reaction is carried out at elevated temperatures and under an inert atmosphere to ensure complete conversion: [ \text{CaH}_2 + 2 \text{EtOH} \rightarrow \text{Ca(OEt)}_2 + 2 \text{H}_2 ]
Análisis De Reacciones Químicas
Types of Reactions
Calcium ethoxide undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form calcium hydroxide and ethanol. [ \text{Ca(OEt)}_2 + 2 \text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 + 2 \text{EtOH} ]
Carbonation: Reacts with carbon dioxide to form calcium carbonate and ethanol. [ \text{Ca(OEt)}_2 + \text{CO}_2 \rightarrow \text{CaCO}_3 + 2 \text{EtOH} ]
Alcoholysis: Reacts with other alcohols to form mixed alkoxides. [ \text{Ca(OEt)}_2 + 2 \text{ROH} \rightarrow \text{Ca(OR)}_2 + 2 \text{EtOH} ]
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, carbon dioxide, and various alcohols. These reactions are typically carried out under controlled conditions to ensure complete conversion and to prevent side reactions.
Major Products Formed
The major products formed from reactions involving this compound include calcium hydroxide, calcium carbonate, and mixed alkoxides. These products are often used in further chemical synthesis or industrial applications.
Aplicaciones Científicas De Investigación
Calcium ethoxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other calcium-containing compounds.
Biology: Investigated for its potential use in the synthesis of bioactive materials and as a calcium source in biological studies.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical implants.
Industry: Used in the production of high-purity calcium compounds and as a consolidating agent for historical limestone conservation
Mecanismo De Acción
The mechanism of action of calcium ethoxide involves its reactivity with various substrates to form calcium-containing products. The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used. For example, in the carbonation reaction, this compound reacts with carbon dioxide to form calcium carbonate through the insertion of a carbon dioxide molecule into the calcium-oxygen bond, followed by hydrolysis and alcohol elimination .
Comparación Con Compuestos Similares
Similar Compounds
Calcium methoxide: Similar to calcium ethoxide but with methanol as the alcohol component.
Calcium isopropoxide: Similar to this compound but with isopropanol as the alcohol component.
Calcium acetoacetate: A calcium-containing compound used in similar applications but with different reactivity and properties.
Uniqueness
This compound is unique in its reactivity and solubility in organic solvents, making it a versatile reagent in organic synthesis. Its ability to form stable calcium-containing products also makes it valuable in various industrial and scientific applications .
Propiedades
Fórmula molecular |
C4H10CaO2 |
|---|---|
Peso molecular |
130.20 g/mol |
Nombre IUPAC |
calcium;ethanolate |
InChI |
InChI=1S/2C2H5O.Ca/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2 |
Clave InChI |
JHLCADGWXYCDQA-UHFFFAOYSA-N |
SMILES canónico |
CC[O-].CC[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B13823859.png)
![3,4-dimethyl-2-(4-methylphenyl)-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13823866.png)

![5-{[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B13823873.png)
![5-{[(4-Tert-butylphenyl)sulfonyl]methyl}-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-amine](/img/structure/B13823878.png)




